molecular formula C16H38O6Si2 B1592650 1,2-Bis(trimethoxysilyl)decane CAS No. 832079-33-1

1,2-Bis(trimethoxysilyl)decane

Cat. No.: B1592650
CAS No.: 832079-33-1
M. Wt: 382.64 g/mol
InChI Key: GNBPMOQUHWCSGK-UHFFFAOYSA-N
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Description

1,2-Bis(trimethoxysilyl)decane is a dipodal silane compound with the molecular formula C₁₆H₃₈O₆Si₂. It is characterized by having two silicon atoms that can covalently bond to surfaces, making it a valuable tool for surface modification. This compound is known for its ability to enhance the durability of surface coatings, adhesive primers, and composites, especially in aqueous and aggressive environments .

Mechanism of Action

Target of Action

The primary target of 1,2-Bis(trimethoxysilyl)decane is the surface of various substrates . This compound is a type of dipodal silane, which has two silicon atoms that can covalently bond to a surface . This unique structure allows this compound to maintain the integrity of surface coatings, adhesive primers, and composites in aqueous and aggressive environments .

Mode of Action

This compound interacts with its targets by forming six Si-O bonds to the substrate . This is a distinctive advantage over conventional silanes, which can only form three Si-O bonds . The increased crosslink density of the interphase and the inherent resistance to hydrolysis contribute to the improved durability of this compound .

Biochemical Pathways

The action of this compound affects the pathway of surface modification . By forming a higher number of bonds with the substrate, it increases the crosslink density of the interphase . This results in enhanced hydrolytic stability, which impacts the product’s shelf life, substrate bonding, and mechanical properties .

Pharmacokinetics

Methanol is known to have a chronic effect on the central nervous system .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the enhancement of surface properties. It improves the ‘wet’ durability of surface coatings, adhesive primers, and composites . Furthermore, it is associated with an increased crosslink density of the interphase, providing further resistance to hydrolysis .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors. For instance, in strongly acidic and brine environments, this compound demonstrates improved resistance to hydrolysis compared to conventional silane coupling agents . Additionally, the presence of water triggers the liberation of methanol from this compound .

Preparation Methods

1,2-Bis(trimethoxysilyl)decane can be synthesized through a process involving the reaction of an organic halide or alkene with a hydridochlorosilane in the presence of a quaternary phosphonium salt catalyst. This reaction is typically carried out under controlled heat to effect a dehydrohalogenative coupling reaction and/or a hydrosilylation reaction . The process can be conducted in a plug flow reactor or a continuous stirred tank reactor, and it may produce novel silylated compounds, including this compound .

Chemical Reactions Analysis

1,2-Bis(trimethoxysilyl)decane undergoes several types of chemical reactions, including:

Common reagents used in these reactions include water for hydrolysis and various catalysts for condensation reactions. The major products formed are siloxane bonds, which contribute to the compound’s effectiveness in surface modification .

Comparison with Similar Compounds

1,2-Bis(trimethoxysilyl)decane is unique among silane coupling agents due to its dipodal structure, which allows for the formation of six Si-O bonds compared to the three formed by conventional silanes. This results in significantly improved durability and resistance to hydrolysis . Similar compounds include:

These compounds share similar applications but differ in their specific structural properties and resultant performance characteristics.

Properties

IUPAC Name

trimethoxy(1-trimethoxysilyldecan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H38O6Si2/c1-8-9-10-11-12-13-14-16(24(20-5,21-6)22-7)15-23(17-2,18-3)19-4/h16H,8-15H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBPMOQUHWCSGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C[Si](OC)(OC)OC)[Si](OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H38O6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635179
Record name 3,3,6,6-Tetramethoxy-4-octyl-2,7-dioxa-3,6-disilaoctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832079-33-1
Record name 3,3,6,6-Tetramethoxy-4-octyl-2,7-dioxa-3,6-disilaoctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Bis(trimethoxysilyl)decane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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